molecular formula C14H11N3O3S2 B13836015 4-[(3-Methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]benzenesulfonate

4-[(3-Methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]benzenesulfonate

Cat. No.: B13836015
M. Wt: 333.4 g/mol
InChI Key: AOGRDFOXKGKMGW-UHFFFAOYSA-N
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Description

4-[(3-Methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]benzenesulfonate is an organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of a benzothiazole ring, a diazenyl group, and a benzenesulfonate moiety. It is known for its vibrant color and is often used as a dye in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]benzenesulfonate typically involves the diazotization of 3-methyl-1,3-benzothiazol-2-amine followed by coupling with benzenesulfonic acid. The reaction conditions generally include:

    Diazotization: This step involves the reaction of 3-methyl-1,3-benzothiazol-2-amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with benzenesulfonic acid in an alkaline medium (pH 8-10) to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Continuous Diazotization: The amine and nitrous acid are continuously fed into a reactor to maintain a steady state of diazonium salt formation.

    Continuous Coupling: The diazonium salt is then continuously mixed with benzenesulfonic acid in a separate reactor to produce the final compound.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]benzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or zinc in acidic conditions.

    Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or zinc in hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Reduced forms of the diazenyl group.

    Substitution: Substituted benzenesulfonate derivatives.

Scientific Research Applications

4-[(3-Methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]benzenesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.

    Biology: Employed in staining techniques for visualizing cellular components.

    Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics.

Mechanism of Action

The mechanism of action of 4-[(3-Methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]benzenesulfonate involves its interaction with specific molecular targets:

    Molecular Targets: The compound binds to proteins and nucleic acids, altering their structure and function.

    Pathways Involved: It can induce oxidative stress by generating reactive oxygen species upon exposure to light, leading to cell damage and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-2-(3H)-benzothiazolone
  • 2,3-Dimethylbenzothiazolium iodide
  • 3-Ethyl-2-methyl-1,3-benzothiazol-3-ium 4-methylbenzenesulfonate

Uniqueness

4-[(3-Methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]benzenesulfonate is unique due to its combination of a benzothiazole ring and a diazenyl group, which imparts distinct photophysical properties. This makes it particularly useful in applications requiring specific light absorption and emission characteristics.

Properties

Molecular Formula

C14H11N3O3S2

Molecular Weight

333.4 g/mol

IUPAC Name

4-[(3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]benzenesulfonate

InChI

InChI=1S/C14H11N3O3S2/c1-17-12-4-2-3-5-13(12)21-14(17)16-15-10-6-8-11(9-7-10)22(18,19)20/h2-9H,1H3

InChI Key

AOGRDFOXKGKMGW-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=C(SC2=CC=CC=C21)N=NC3=CC=C(C=C3)S(=O)(=O)[O-]

Origin of Product

United States

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